molecular formula C14H16O6 B2851859 (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid CAS No. 1653957-68-6

(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid

Cat. No.: B2851859
CAS No.: 1653957-68-6
M. Wt: 280.276
InChI Key: CILJPPPIXCDERR-FNORWQNLSA-N
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Description

(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid is a useful research compound. Its molecular formula is C14H16O6 and its molecular weight is 280.276. The purity is usually 95%.
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Biological Activity

(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid is a compound with significant potential in various biological applications. Its unique structure, characterized by an ethoxy and methoxy substitution on a phenyl ring, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound includes:

  • Molecular Weight : 250.26 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 173.5 °C

The compound's structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. This action can be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains. This potential makes it a candidate for developing new antibacterial agents.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress response. It appears to act by:

  • Inhibiting the NF-kB pathway, which plays a central role in regulating immune response.
  • Scavenging free radicals, thereby reducing oxidative damage in cells.

Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The findings indicated that the compound exhibited a dose-dependent increase in radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505065
1007585

Study 2: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory properties of this compound in an animal model of induced inflammation. Results showed a significant reduction in edema and pro-inflammatory cytokine levels when treated with this compound.

Treatment GroupEdema Reduction (%)Cytokine Levels (pg/mL)
Control-200
Low Dose30150
High Dose6080

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with phenolic aldehydes or cinnamic acid derivatives. For example:

Esterification : Reacting 4-hydroxy-3-methoxycinnamic acid with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone) to introduce the ethoxy-oxoethoxy group .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

  • Key Considerations : Optimize reaction time (8–12 hours) and stoichiometry (1:1.2 molar ratio of cinnamic acid to ethyl bromoacetate) to achieve >70% yield .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Peaks at δ 7.6–6.3 ppm (aromatic and acrylic protons) and δ 170–165 ppm (ester/carboxylic acid carbonyl carbons) confirm the structure .
  • X-ray Crystallography : SHELXL refines crystal structures by analyzing diffraction data (Mo Kα radiation, λ = 0.71073 Å). The dihedral angle between the phenyl and acrylic acid groups is critical for confirming stereochemistry .
  • IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretching) and 1280 cm⁻¹ (C-O-C ether) validate functional groups .

Q. What functional groups dictate its reactivity?

  • Methodological Answer :

  • Acrylic Acid Moiety : Undergoes Michael additions or Diels-Alder reactions.
  • Ether and Ester Groups : Susceptible to hydrolysis under acidic/basic conditions (e.g., LiAlH₄ reduction of ester to alcohol) .
  • Methoxy Group : Directs electrophilic substitution (e.g., nitration at the para position) .

Advanced Research Questions

Q. How can experimental design address low yields in esterification steps?

  • Methodological Answer :

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted starting material) and adjust stoichiometry .

Q. How to resolve contradictions in crystallographic data refinement?

  • Methodological Answer :

  • SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. If R-factors exceed 5%, check for twinning or disorder using PLATON’s ADDSYM tool .
  • Data Collection : Ensure high-resolution data (≤1.0 Å) to resolve overlapping electron density for the ethoxy-oxoethoxy side chain .

Q. What strategies improve the compound’s bioactivity in drug discovery?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to enzymatic targets (e.g., kinases) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with difluoromethoxy) and test antioxidant activity via DPPH assays .

Q. How to validate purity and stability in HPLC analysis?

  • Methodological Answer :

  • HPLC Conditions : C18 column, 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min), UV detection at 254 nm.
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks); use mass balance to quantify impurities .

Properties

IUPAC Name

(E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-3-19-14(17)9-20-11-6-4-10(5-7-13(15)16)8-12(11)18-2/h4-8H,3,9H2,1-2H3,(H,15,16)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILJPPPIXCDERR-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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